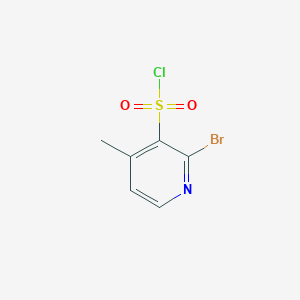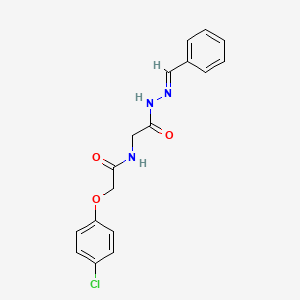
2-Bromo-4-methylpyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Bromo-4-methylpyridine-3-sulfonyl chloride is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-Bromo-4-methylpyridine-3-sulfonyl chloride, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related sulfonic acid chlorides and pyridine derivatives is well-documented in the provided literature. For instance, the synthesis of 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate is achieved through the reaction of caffeine with chlorosulfonic acid, indicating the use of chlorosulfonic acid as a reagent in the synthesis of sulfonic acid derivatives . Similarly, the synthesis of 3-cyanopyridine-2-sulfonyl chlorides is performed by oxidative chlorination of the respective 3-cyanopyridine-2(1H)-thiones . These methods suggest that the synthesis of 2-Bromo-4-methylpyridine-3-sulfonyl chloride could involve similar chlorination and sulfonation reactions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The substitution of different functional groups at various positions on the ring, such as bromo, methyl, and sulfonyl groups, can significantly alter the chemical and physical properties of these compounds. The characterization techniques such as FT-IR, NMR, and mass spectra are commonly used to determine the structure of these compounds, as seen in the synthesis of 4,4'-bipyridinium sulfonic acid chloride and 1-sulfopyridinium chloride .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents. For example, the presence of a sulfonyl group can enhance the acidity of the compound, making it a potential catalyst in various chemical reactions, such as the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives and amidoalkyl phenols . The cross-coupling reactions of 3-bromopyridine with sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione demonstrate the potential of bromopyridine derivatives to participate in coupling reactions, which could be relevant for 2-Bromo-4-methylpyridine-3-sulfonyl chloride as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The introduction of a sulfonyl chloride group typically increases the compound's reactivity due to the presence of a good leaving group, which is useful in further chemical transformations. The thermal stability of these compounds can be assessed through techniques like thermal gravimetric analysis (TGA), as performed for 4,4'-bipyridinium sulfonic acid chloride . The solubility in different solvents and the ability to form salts with various counterions are also important properties that can be inferred from the literature .
Aplicaciones Científicas De Investigación
Ligand Binding and Molecular Interaction
2-Bromo-4-methylpyridine-3-sulfonyl chloride is involved in the molecular interaction and binding processes. A study demonstrated that derivatives of 3-amino-2-methylpyridine, which are structurally similar to 2-Bromo-4-methylpyridine-3-sulfonyl chloride, were identified as ligands of the BAZ2B bromodomain. This was validated by automatic docking and protein crystallography. The sulfonyl group in these compounds is involved in hydrogen bonding, crucial for their binding activities (Marchand, Lolli, & Caflisch, 2016).
Catalytic and Chemical Reactions
The compound plays a dual role in promoting the aerobic oxidation of tertiary amines and electrophilically trapping the resulting enamine (Wei et al., 2016). It's also utilized in synthesis processes, where sulfonylated compounds of amines, related to 2-Bromo-4-methylpyridine-3-sulfonyl chloride, are used as antibiotics (Orie, Duru, & Ngochindo, 2021).
Synthesis of Coordination Polymers
Reactions of structurally similar compounds, like 3-methylpyridine-2-sulfonic acid, with metal ions like Cu II and Zn II, lead to the formation of coordination polymers, indicating potential applications in material science and catalysis (Lobana et al., 2004).
Catalysis of Chemical Reactions
Compounds similar to 2-Bromo-4-methylpyridine-3-sulfonyl chloride are used as catalysts in chemical synthesis, for instance, in the preparation of N-sulfonyl imines (Zolfigol et al., 2010), and in Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Mecanismo De Acción
Mode of Action
2-Bromo-4-methylpyridine-3-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The sulfonyl chloride group is highly reactive and can be replaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
The molecular and cellular effects of 2-Bromo-4-methylpyridine-3-sulfonyl chloride’s action would depend on the specific context of its use. In the context of organic synthesis, its action results in the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methylpyridine-3-sulfonyl chloride can be influenced by various environmental factors. These include the pH of the reaction medium, the temperature, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura coupling reactions) .
Propiedades
IUPAC Name |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFARFKRAAFEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)
![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)
![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)
![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)